molecular formula C19H14ClN3 B2545474 2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile CAS No. 344263-60-1

2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile

Cat. No.: B2545474
CAS No.: 344263-60-1
M. Wt: 319.79
InChI Key: XHNJJNIVYCPLDL-UHFFFAOYSA-N
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Description

2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a chlorophenyl group, a methyl group, and a phenyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a cyclization reaction with malononitrile and ammonium acetate under reflux conditions to yield the desired nicotinonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and the chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(4-fluorophenyl)-5-methyl-4-phenylnicotinonitrile
  • 2-Amino-6-(4-bromophenyl)-5-methyl-4-phenylnicotinonitrile
  • 2-Amino-6-(4-methylphenyl)-5-methyl-4-phenylnicotinonitrile

Uniqueness

2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-amino-6-(4-chlorophenyl)-5-methyl-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c1-12-17(13-5-3-2-4-6-13)16(11-21)19(22)23-18(12)14-7-9-15(20)10-8-14/h2-10H,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNJJNIVYCPLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=C(C=C2)Cl)N)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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